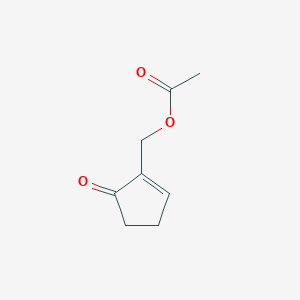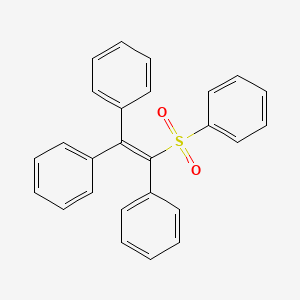
1,2,2-Triphenylethenylsulfonylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2-Triphenylethenylsulfonylbenzene is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, along with three phenyl groups attached to an ethylene moiety. The compound’s molecular formula is C26H20O2S, and it has a molecular weight of approximately 396.5 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Triphenylethenylsulfonylbenzene typically involves the reaction of triphenylethylene with sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2,2-Triphenylethenylsulfonylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated, nitrated, and sulfonated benzene derivatives
Aplicaciones Científicas De Investigación
1,2,2-Triphenylethenylsulfonylbenzene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2,2-Triphenylethenylsulfonylbenzene involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
1,2,2-Triphenylethylene: Similar structure but lacks the sulfonyl group.
Triphenylmethane: Contains three phenyl groups attached to a central carbon atom.
Diphenylsulfone: Contains two phenyl groups attached to a sulfone moiety.
Uniqueness
1,2,2-Triphenylethenylsulfonylbenzene is unique due to the presence of both the sulfonyl group and the ethylene moiety, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with similar compounds .
Propiedades
Número CAS |
41946-66-1 |
|---|---|
Fórmula molecular |
C26H20O2S |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
[2-(benzenesulfonyl)-1,2-diphenylethenyl]benzene |
InChI |
InChI=1S/C26H20O2S/c27-29(28,24-19-11-4-12-20-24)26(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20H |
Clave InChI |
LRKIMQMCYNSPJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde](/img/structure/B14000897.png)

![3-[5-Nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B14000905.png)
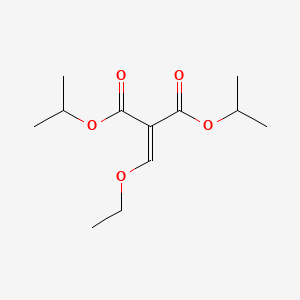
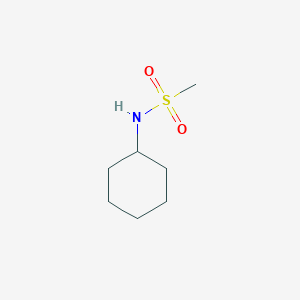
![Phenaleno[1,9-fg]quinoline](/img/structure/B14000924.png)
![N-{4-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)(hydroxy)methyl]phenyl}acetamide](/img/structure/B14000925.png)
![3,4-Di[(4-methylphenyl)thio]-2,5-dihydrofuran-2,5-dione](/img/structure/B14000933.png)
![1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene](/img/structure/B14000936.png)
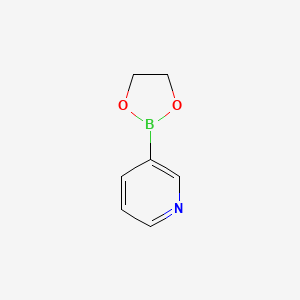
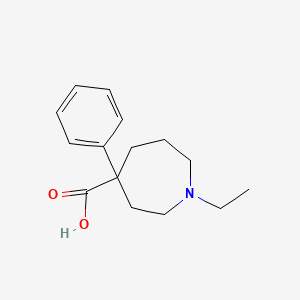
![2,4-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline](/img/structure/B14000949.png)
![N-butylbutan-1-amine;2-[[4-[(dibutylamino)diazenyl]benzoyl]amino]pentanedioic acid](/img/structure/B14000955.png)
